2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide
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Overview
Description
2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound is characterized by the presence of a piperidine ring attached to a propanoic acid moiety, with a methyl group at the second position and a hydrobromide salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Attachment of the Propanoic Acid Moiety: The propanoic acid moiety can be introduced through a series of reactions, including alkylation and esterification.
Formation of the Hydrobromide Salt: The final step involves the conversion of the free base to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Common techniques include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the propanoic acid moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or propanoic acid derivatives.
Scientific Research Applications
2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-(piperidin-1-yl)propanoic acid: Similar structure but with a different position of the piperidine ring attachment.
2-methyl-2-(piperidin-3-yl)propanoic acid: Similar structure but with the piperidine ring attached at the third position.
2-methyl-2-(piperidin-4-yl)propanoic acid: Similar structure but with the piperidine ring attached at the fourth position.
Uniqueness
2-methyl-2-(piperidin-2-yl)propanoic acid hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
2624140-72-1 |
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Molecular Formula |
C9H18BrNO2 |
Molecular Weight |
252.1 |
Purity |
95 |
Origin of Product |
United States |
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